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Compound of Interest

Compound Name: ATTO 633

Cat. No.: B15556691

For researchers, scientists, and drug development professionals navigating the complexities of
guantitative fluorescence microscopy, the selection of an appropriate fluorophore is a critical
determinant of experimental success. This guide provides a comprehensive validation of ATTO
633, a fluorescent dye tailored for the red spectral region, and offers an objective comparison
with other commonly used alternatives such as Alexa Fluor 647 and Cy5.

ATTO 633 is a new-generation fluorescent label characterized by its strong absorption, high
fluorescence quantum yield, and exceptional photostability.[1][2] These features make it highly
suitable for a range of applications, including single-molecule detection, high-resolution
microscopy techniques like STED, and flow cytometry.[2][3] This guide delves into the
guantitative performance of ATTO 633, presenting supporting experimental data and detailed
protocols to aid in its effective implementation.

Performance Comparison: ATTO 633 vs.
Alternatives

The selection of a fluorophore for quantitative imaging hinges on key photophysical parameters
that dictate signal strength and stability. ATTO 633, Alexa Fluor 647, and Cy5 are all prominent
dyes in the far-red spectrum, frequently employed for their brightness and reduced cellular
autofluorescence in this range.[4] Below is a comparative summary of their essential
properties.
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Property ATTO 633 Alexa Fluor 647 Cy5
Excitation Maximum
629 650 649
(nm)
Emission Maximum
657 668 670
(nm)
Molar Extinction
o 130,000 270,000 250,000
Coefficient (M~cm™1)
Quantum Yield 0.64 0.33 0.27
Relative Photostability  High High[5] Moderate[5]
) ) High extinction )
High quantum yield o Widely used,
Key Advantages - coefficient, very o
and photostability[1][2] ] extensive literature
bright[6]
Can exhibit self- Prone to
Considerations guenching at high photobleaching and
labeling densities[7] o0zone degradation[8]

Brightness, a crucial factor for sensitivity, is a product of the molar extinction coefficient and the
quantum yield. While Alexa Fluor 647 has a higher extinction coefficient, ATTO 633's
significantly higher quantum yield contributes to its excellent performance.[2] In terms of
photostability, ATTO dyes are designed for increased stability under prolonged irradiation
compared to some older, widely used dyes.[8] Studies have shown that Alexa Fluor 647 is
considerably more photostable than Cyb5, retaining a higher percentage of its initial
fluorescence after extended exposure.[7] ATTO 647N and ATTO 655, from the same family as
ATTO 633, have been shown to be up to 100 times more resistant to ozone degradation than
Cy5 and Alexa Fluor 647, a critical consideration for applications like microarrays.[8]

Experimental Protocols

Effective implementation of ATTO 633 in quantitative microscopy requires optimized protocols.
Below are detailed methodologies for key applications.

Antibody Conjugation with ATTO 633 NHS-Ester
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This protocol outlines the covalent labeling of antibodies with ATTO 633, targeting primary
amine groups.

Preparation

1. Prepare Antibody
(2 mg/mL in 0.1 M bicarbonate buffer, pH 8.3)

2. Prepare Dye Solution
(2 mg/mL ATTO 633 NHS-ester in anhydrous DMSO or DMF)

Conjugatign Reaction
3. Mix Antibody and Dye
(Add 2-fold molar excess of dye to antibody solution)

'

4. Incubate
(1 hour at room temperature with gentle shaking)

Purification
5. Separate Conjugate
(Gel permeation chromatography, e.g., Sephadex G-25)

'

6. Characterize Conjugate
(Measure absorbance at 280 nm and 633 nm to determine degree of labeling)

Click to download full resolution via product page

Antibody conjugation workflow.

Materials:

e Antibody to be labeled
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ATTO 633 NHS-ester

0.1 M Sodium bicarbonate buffer, pH 8.3

Anhydrous dimethyl sulfoxide (DMSOQO) or dimethylformamide (DMF)
Gel permeation chromatography column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS)

Procedure:

Antibody Preparation: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a
final concentration of 2 mg/mL. Ensure the buffer is free of amine-containing substances like
Tris or glycine.

Dye Preparation: Immediately before use, dissolve the ATTO 633 NHS-ester in anhydrous
DMSO or DMF to a concentration of 2 mg/mL.

Conjugation: Add a two-fold molar excess of the reactive dye solution to the antibody
solution.

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.

Purification: Separate the labeled antibody from unreacted dye using a gel permeation
chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band
to elute is the antibody conjugate.

Characterization: Determine the degree of labeling by measuring the absorbance of the
conjugate at 280 nm (for protein) and 633 nm (for ATTO 633).

Stimulated Emission Depletion (STED) Microscopy

ATTO 633 is well-suited for STED microscopy, a super-resolution technique that overcomes the
diffraction limit of light.[9]
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Sample Preparation

1. Fix and Permeabilize Cells

2. Block Non-specific Sites
(3. Incubate with Primary Antiboda

G. Incubate with ATTO 633-conjugated Secondary Antibod))

l

G. Mount Sample in Refractive Index-matched Medium)

STED Ivmaging

(6. Excite with 633 nm Laser)
(7. Apply Donut-shaped 775 nm STED Lase)
(8. Detect Emitted FIuorescence)

G. Reconstruct Super-resolved Image)

Click to download full resolution via product page

STED microscopy workflow.
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Key Considerations for STED with ATTO 633:

» Antibody Concentration: Higher antibody concentrations (2- to 5-fold higher than for
conventional confocal microscopy) are recommended to ensure optimal labeling density for
super-resolution imaging.[10]

e STED Laser: A775 nm depletion laser is commonly used for ATTO 633.[9]

e Mounting Medium: Use a mounting medium with a refractive index matched to the immersion
oil of the objective lens (e.g., 1.518). Mowiol-based mounting media with antifade agents are
often suitable.

o Laser Power: Start with low excitation laser power and adjust as needed to achieve a good
signal-to-noise ratio while minimizing photobleaching. STED laser power should be carefully
titrated to achieve the desired resolution enhancement without excessive phototoxicity. For
fixed cells, typical relative laser intensities might be around 12% for 633 nm excitation with
15% STED power.[11]

Direct Stochastic Optical Reconstruction Microscopy
(dSTORM)

dSTORM is another super-resolution technique that relies on the photoswitching of single
fluorophores. ATTO 633 can be used for dASTORM, though Alexa Fluor 647 is more commonly
cited for its robust photoswitching characteristics.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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